[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine
Description
[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine is a small organic molecule featuring a 1,2-oxazole (isoxazole) ring substituted at the 5-position with a branched aliphatic butan-2-yl group and at the 3-position with a methanamine (-CH2NH2) moiety. Its molecular formula is C8H14N2O, with a molecular weight of 154.21 g/mol and a purity of 95% (CAS: 383130-06-1) .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(5-butan-2-yl-1,2-oxazol-3-yl)methanamine |
InChI |
InChI=1S/C8H14N2O/c1-3-6(2)8-4-7(5-9)10-11-8/h4,6H,3,5,9H2,1-2H3 |
InChI Key |
JIVNOJXZBVNVLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=NO1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . The reaction conditions often involve polar solvents and palladium-catalyzed arylation for regioselective substitution .
Industrial Production Methods
Industrial production of oxazole derivatives, including [5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine, may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of ionic liquids as solvents can also enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of functionalized oxazoles .
Scientific Research Applications
[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate for drug development.
Industry: It can be used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of [5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The butan-2-yl and methanamine groups can modulate the compound’s lipophilicity and binding affinity .
Comparison with Similar Compounds
The structural and functional properties of [5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine are best understood through comparison with analogues bearing different substituents at the 5-position of the isoxazole ring. Below is a detailed analysis of key analogues, supported by data tables and research findings.
Structural and Physicochemical Properties
Table 1: Comparative Overview of Key Isoxazole Derivatives
Key Comparative Insights
Lipophilicity and Solubility
- Aliphatic vs. Aromatic Substituents : The butan-2-yl group in the target compound confers higher lipophilicity (logP estimated at ~1.5) compared to aromatic derivatives like (5-(p-Tolyl)isoxazol-3-yl)methanamine (logP ~2.2 due to the phenyl group) . However, polar substituents such as methoxy (e.g., 3,4-dimethoxyphenyl derivative) enhance water solubility via hydrogen bonding .
Crystallographic and Computational Data
- Hydrogen Bonding : The methanamine group (-CH2NH2) in all derivatives participates in hydrogen bonding, as observed in crystal structures analyzed via SHELX and ORTEP-3 software .
- Collision Cross-Section (CCS) : Computational models predict that the difluorophenyl derivative has a CCS of ~180 Ų, higher than the target compound’s ~160 Ų, due to its planar aromatic structure .
Biological Activity
[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Chemical Structure : The compound features an oxazole ring, which is known for its diverse biological activities. The presence of a butan-2-yl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Molecular Formula : CHNO
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with oxazole structures often exhibit inhibitory effects on various enzymes. For instance, related compounds have shown significant inhibition against carbonic anhydrases (CAs), which are crucial in regulating pH and CO transport in tissues .
- Anticancer Properties : Research indicates that oxazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells .
- Antimicrobial Activity : Oxazole derivatives are also noted for their antimicrobial properties. Studies have shown that certain oxazole-containing compounds exhibit significant antibacterial and antifungal activities .
Case Studies
- Anticancer Activity :
- Enzyme Inhibition :
- Antimicrobial Effects :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for [5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine, and how can reaction conditions be optimized?
- Methodological Answer : A plausible synthesis involves cyclocondensation of a β-keto nitrile precursor with hydroxylamine, followed by reductive amination. For example, bromomethyl isoxazole intermediates (e.g., 4-(Bromomethyl)-5-methyl-3-phenylisoxazole ) can be functionalized via nucleophilic substitution with ammonia or amines. Optimization includes solvent selection (e.g., THF or DMF), temperature control (60–80°C), and catalytic systems (e.g., Pd/C for hydrogenation). Purity can be enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For instance, -NMR should show characteristic isoxazole ring protons (δ 6.2–6.5 ppm) and methanamine protons (δ 2.8–3.2 ppm). Compare with analogs like (3-Phenylisoxazol-5-yl)methylamine (CAS 54408-35-4, ) . Purity can be confirmed via HPLC with a C18 column and UV detection at 254 nm.
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Methodological Answer : Solubility varies with solvent polarity; it is moderately soluble in chloroform and DMSO but poorly in water. Stability studies should assess degradation under light, heat, and pH extremes. For example, store at –20°C in amber vials under inert gas (e.g., argon) to prevent oxidation. Analogous compounds (e.g., benzotriazole derivatives) show sensitivity to UV light, necessitating dark storage .
Advanced Research Questions
Q. How does the steric and electronic influence of the butan-2-yl substituent affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The branched butan-2-yl group introduces steric hindrance, potentially reducing nucleophilic attack at the methanamine moiety. Computational modeling (e.g., DFT calculations) can map electron density distribution, while experimental validation via Suzuki-Miyaura coupling with aryl boronic acids (e.g., as in triazole derivatives ) may reveal regioselectivity trends. Compare with phenyl-substituted analogs (e.g., 3-Phenylisoxazol-5-yl methanamine ) to isolate steric effects.
Q. What strategies resolve contradictory data in biological activity assays involving this compound?
- Methodological Answer : Contradictions may arise from assay-specific interference (e.g., fluorescence quenching) or impurities. Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) and LC-MS trace analysis. For example, impurities in benzothiazole derivatives (e.g., <95% purity ) can skew IC50 values. Dose-response curves and Hill coefficients should be replicated across independent trials.
Q. How can solvatochromic properties of this compound be exploited in optoelectronic applications?
- Methodological Answer : Solvatochromism can be studied via UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane to DMSO). The isoxazole ring’s electron-withdrawing nature and methanamine’s lone pair may enable tunable emission. Compare with thiadiazole derivatives (e.g., 5-Amino-1,2,4-thiadiazol-3-yl compounds ) to assess charge-transfer efficiency. Theoretical studies (TD-DFT) can correlate experimental spectra with frontier molecular orbitals .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodological Answer : Scalability requires optimizing catalytic asymmetric synthesis. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipase-mediated acylation) can enhance enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) and compare with brominated intermediates (e.g., 4-(Bromomethyl)-3-methyl-5-phenylisoxazole, 97% purity ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
